Glucagon-(1-6)

CAS No.: 69658-84-0

Cat. No.: VC8025563

Molecular Formula: C29H41N9O10

Molecular Weight: 675.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69658-84-0 |

|---|---|

| Molecular Formula | C29H41N9O10 |

| Molecular Weight | 675.7 g/mol |

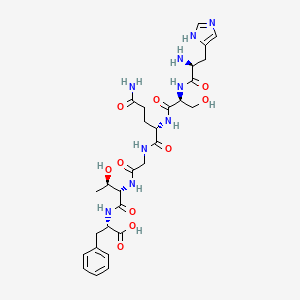

| IUPAC Name | (2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C29H41N9O10/c1-15(40)24(28(46)36-20(29(47)48)9-16-5-3-2-4-6-16)38-23(42)12-33-26(44)19(7-8-22(31)41)35-27(45)21(13-39)37-25(43)18(30)10-17-11-32-14-34-17/h2-6,11,14-15,18-21,24,39-40H,7-10,12-13,30H2,1H3,(H2,31,41)(H,32,34)(H,33,44)(H,35,45)(H,36,46)(H,37,43)(H,38,42)(H,47,48)/t15-,18+,19+,20+,21+,24+/m1/s1 |

| Standard InChI Key | VDWWLJRQDNTHJB-MXAMYCJDSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O |

| Canonical SMILES | CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O |

Introduction

Chemical Identity and Structural Properties of Glucagon-(1-6)

Glucagon-(1-6) corresponds to residues 1–6 of the glucagon peptide, with the amino acid sequence His-Ser-Gln-Gly-Thr-Phe (HSQGTF) . Its molecular formula is , yielding a molecular weight of 675.7 g/mol . The peptide is synthesized through enzymatic cleavage of proglucagon, a 158-amino acid precursor protein that also gives rise to glucagon, GLP-1, and GLP-2 . Unlike full-length glucagon, which adopts an α-helical conformation upon binding to its receptor, Glucagon-(1-6) lacks secondary structure in isolation due to its short length .

Biosynthesis and Relationship to Proglucagon Processing

Proglucagon is processed tissue-specifically by prohormone convertases (PC1/3 and PC2) . In pancreatic α-cells, PC2 cleaves proglucagon to release glucagon (residues 33–61), while intestinal L-cells use PC1/3 to generate GLP-1 and GLP-2 . Glucagon-(1-6) is hypothesized to arise from alternative processing events, though its exact biosynthetic pathway remains undefined .

Pharmacological and Signaling Properties

Receptor Interactions

Full-length glucagon activates the glucagon receptor (GCGR), a Class B G-protein-coupled receptor (GPCR), with high potency () . Glucagon-(1-6) lacks the C-terminal regions critical for GCGR activation, as demonstrated by structure-activity relationship studies . In silico docking simulations predict weak binding to GCGR, with no cAMP production observed in transfected COS-7 cells .

Table 1: Comparative Receptor Activation Profiles of Glucagon Fragments

| Peptide | GCGR Activity (EC₅₀) | GLP-1R Activity (EC₅₀) | Insulin Secretion |

|---|---|---|---|

| Glucagon (1-29) | 1 nM | 100 nM* | Moderate |

| PG 1-61 | 10 nM | Inactive | Yes |

| Glucagon-(1-6) | Inactive | Inactive | Not tested |

Metabolic Effects

Unresolved Questions and Future Directions

Physiological Relevance

The role of Glucagon-(1-6) in glucose regulation remains speculative. Hypotheses include:

-

Negative feedback regulation: Competition with full-length glucagon for GCGR binding, though no evidence supports this .

-

Precursor for smaller peptides: Further cleavage to di- or tripeptides with undefined functions .

-

Biomarker potential: Correlation with dysregulated proglucagon processing in diabetes or obesity .

Technical Challenges in Research

-

Detection limitations: Antibodies targeting the N-terminal region of glucagon cross-react with PG 1-61 and other fragments, necessitating advanced mass spectrometry for specificity .

-

Synthesis and stability: Commercial availability of Glucagon-(1-6) is limited, and its stability in aqueous solutions requires characterization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume